molecular formula C6H11FO2 B8444531 Neopentyl fluoroformate

Neopentyl fluoroformate

Cat. No.: B8444531
M. Wt: 134.15 g/mol
InChI Key: UGWQZMRCFDSAHF-UHFFFAOYSA-N
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Description

Context within Fluoroformate and Haloformate Research

Fluoroformates (ROCOF) and their haloformate counterparts (ROCOX, where X is Cl, Br, or I) are important reagents and intermediates in organic synthesis. They are recognized for their role in introducing the oxycarbonyl group into molecules and as precursors for other functional groups. The study of haloformates, particularly chloroformates, has a long history, with extensive investigation into their solvolysis and application as protecting groups in peptide synthesis.

Fluoroformates, while known since the early 20th century, have been studied less extensively than their chloroformate analogs. dntb.gov.ua However, interest in organofluorine chemistry has surged due to the unique properties that fluorine atoms impart to molecules, leading to a renewed focus on fluoroformates. Current time information in Bangalore, IN.mdpi.com These compounds are now increasingly explored for their potential in pharmaceuticals, agrochemicals, and materials science. Current time information in Bangalore, IN. Neopentyl fluoroformate serves as a specific example within this class, where the interplay between the reactive fluoroformate group and a sterically demanding alkyl substituent can be examined.

Historical Perspectives on Fluoroformate Investigations

The journey into the world of organofluorine compounds began in the 19th century, with early reports on the synthesis of compounds like methyl fluoride (B91410). aliyuncs.com A significant advancement came with the development of the Swarts reaction in 1892, which utilized antimony fluorides to exchange other halogens for fluorine. nih.gov The early 20th century saw the first synthesis of fluoroformates, marking their entry into the chemical literature. Current time information in Bangalore, IN.

The broader field of haloformate chemistry was significantly shaped by the use of phosgene (B1210022) (COCl₂), first synthesized in 1812, which became a key reagent for producing chloroformates. nih.gov These chloroformates, in turn, could be converted to fluoroformates through halogen exchange reactions. A notable improvement in this process involves the use of an alkali metal fluoride in ethylene (B1197577) carbonate, which allows for the rapid and high-yield synthesis of various fluoroformates from their corresponding chloroformates. masterorganicchemistry.com This method has been successfully applied to the preparation of this compound. masterorganicchemistry.com

Significance of the Neopentyl Moiety in Fluoroformate Chemistry

The neopentyl group, (CH₃)₃CCH₂-, is characterized by its significant steric bulk. This steric hindrance dramatically influences the reactivity of neopentyl-containing compounds, including this compound. In nucleophilic substitution reactions, the bulky tert-butyl group adjacent to the reaction center makes backside attack (as seen in Sₙ2 reactions) extremely difficult. Consequently, neopentyl halides are known to be practically inert to Sₙ2 reactions, reacting about 100,000 times slower than corresponding propyl halides.

While Sₙ1 reactions, which proceed through a carbocation intermediate, are possible, the primary carbocation that would initially form from a neopentyl substrate is unstable. However, it can rearrange to a more stable tertiary carbocation. This competition between slow Sₙ2 and rearrangement-prone Sₙ1 pathways is a defining feature of neopentyl reactivity.

In the context of this compound, solvolysis studies have shown that its reactivity is comparable to other primary alkyl fluoroformates like ethyl and n-propyl fluoroformate in most solvents, suggesting a similar reaction mechanism. The reaction is believed to proceed via an addition-elimination pathway. However, in highly ionizing and weakly nucleophilic solvents, such as aqueous hexafluoroisopropanol (HFIP), neopentyl chloroformate solvolyzes appreciably faster than its less hindered counterparts. mdpi.com This has been attributed to a 1,2-methyl shift leading to a more stable tertiary carbocation, a pathway that becomes dominant when nucleophilic solvent assistance is minimal. mdpi.com

The following table presents a comparison of the solvolysis rate constants for this compound and other alkyl fluoroformates in various solvents.

Alkyl FluoroformateSolventTemperature (°C)Rate Constant, k (s⁻¹)Reference
Neopentyl100% EtOH45.01.44 x 10⁻⁵
n-Propyl100% EtOH45.01.00 x 10⁻⁵
Neopentyl100% MeOH45.01.14 x 10⁻⁵
Neopentyl80% EtOH45.00.93 x 10⁻⁵
t-Butyl70% TFE45.0Significantly faster than primary alkyl fluoroformates

Overview of Current Research Trajectories

Current research in fluoroformate chemistry is driven by the increasing demand for fluorinated organic molecules in various high-tech applications. Key research trajectories include:

Development of Novel Fluorination Methods: Researchers are continuously exploring new and more efficient catalytic methods for synthesizing fluoroformates and for using them as fluorinating agents. This includes the development of safer handling and storage procedures for these reactive compounds.

Applications in Medicinal Chemistry: The incorporation of fluorine can significantly enhance the pharmacological properties of drug candidates, such as metabolic stability and binding affinity. mdpi.com Fluoroformates are being investigated as versatile building blocks for the synthesis of these complex fluorinated pharmaceuticals. mdpi.com

Materials Science: Fluorinated polymers and other materials often exhibit unique properties like high thermal stability and chemical resistance. Fluoroformates are being utilized in the synthesis of these advanced materials.

The study of this compound and its analogs contributes to a deeper understanding of reaction mechanisms and the profound impact of steric effects, which is crucial for the rational design of new synthetic routes and novel molecules with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11FO2

Molecular Weight

134.15 g/mol

IUPAC Name

2,2-dimethylpropyl carbonofluoridate

InChI

InChI=1S/C6H11FO2/c1-6(2,3)4-9-5(7)8/h4H2,1-3H3

InChI Key

UGWQZMRCFDSAHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC(=O)F

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Neopentyl Fluoroformate

The primary and most efficient methods for synthesizing this compound revolve around halogen exchange reactions and, to a lesser extent, alternative pathways from different starting materials.

A well-established and high-yielding process for preparing this compound involves the direct conversion of its chloroformate precursor, neopentyl chloroformate. google.comthieme-connect.de This reaction is a nucleophilic substitution where the chlorine atom on the chloroformate is replaced by a fluorine atom. google.com This method is particularly effective for aliphatic fluoroformates where the starting chloroformates are stable in highly polar media. google.com

The chlorine-fluorine exchange is facilitated by the use of an alkali metal fluoride (B91410). google.com Potassium fluoride (KF) is the most commonly cited reagent for this transformation. google.comthieme-connect.de While other alkali metal fluorides like sodium fluoride can also be used, potassium fluoride is often preferred. google.comresearchgate.net The fluoride salt is typically used in powdered form to enhance its dissolution in the reaction solvent. google.com

The amount of alkali metal fluoride relative to the chloroformate is a key parameter. While the reaction is stoichiometric, it is preferable to use a molar excess of the fluoride salt, typically between 1.2 to 2 molar equivalents, to ensure complete conversion. google.com The fluoride anion's activity is crucial for the reaction's success, and bringing the insoluble salt into the solution phase is a critical step. researchgate.net

The choice of solvent is critical for the efficiency of the halogen exchange. Ethylene (B1197577) carbonate has been identified as a particularly advantageous reaction medium. google.comthieme-connect.de It is a polar solvent that, when heated to a liquid state (its melting point is between 34-40°C), facilitates the reaction, leading to rapid conversions and excellent yields. google.comthermofisher.kr The use of ethylene carbonate avoids the need for expensive phase-transfer catalysts like crown ethers, which were previously used to solubilize the fluoride salts. google.com

A specific, optimized procedure for the synthesis of this compound has been detailed. google.com In this process, neopentyl chloroformate is gradually added to a mixture of potassium fluoride and ethylene carbonate. The reaction is maintained at a temperature of approximately 45°C with stirring for about one hour. google.com This method results in a significantly reduced reaction time compared to older processes and yields a product of high purity. google.com

An alternative pathway for the synthesis of this compound has been demonstrated, starting from neopentyl 1,2,2,2-tetrachloroethyl carbonate. prepchem.com In this method, the starting carbonate is heated with anhydrous potassium fluoride in the presence of a phase-transfer catalyst (polyethyleneglycol monomethylether) in benzonitrile (B105546) as the solvent. The reaction is conducted at 65°C for 34 hours. prepchem.com While this method is effective, it requires a longer reaction time and results in a lower yield compared to the halogen exchange in ethylene carbonate. google.comprepchem.com

Halogen Exchange Reactions from Chloroformate Precursors

Precursors and Raw Materials in this compound Synthesis

The primary raw materials for the most efficient synthesis of this compound are readily available commercial compounds. google.com

Neopentyl Chloroformate: This is the key precursor, an organic compound with the formula C₆H₁₁ClO₂. google.comcymitquimica.com It is a liquid used as an acylating agent. cymitquimica.com

Potassium Fluoride: A common, commercially available alkali metal halide used as the fluorine source. google.comdigitellinc.com

Ethylene Carbonate: A polar, organic compound with the formula (CH₂O)₂CO, used as the solvent. google.comthermofisher.krwikipedia.org

For the alternative synthesis, the precursors are:

Neopentyl 1,2,2,2-tetrachloroethyl carbonate prepchem.com

Anhydrous Potassium Fluoride prepchem.com

Benzonitrile (solvent) prepchem.com

Polyethyleneglycol monomethylether (catalyst) prepchem.com

Evaluation of Synthetic Efficiency and Yields

The efficiency of the synthetic route is primarily evaluated by the reaction yield and time. The halogen exchange method in ethylene carbonate is highly efficient.

The process of reacting neopentyl chloroformate with potassium fluoride in ethylene carbonate at 45°C for one hour results in a 92% yield of this compound after purification by distillation. google.com

The alternative synthesis starting from neopentyl 1,2,2,2-tetrachloroethyl carbonate provides a 76% yield after 34 hours at 65°C. prepchem.com

Table 1: Comparison of Synthetic Methods for this compound

Feature Halogen Exchange Method Alternative Carbonate Method
Precursor Neopentyl chloroformate Neopentyl 1,2,2,2-tetrachloroethyl carbonate
Fluorinating Agent Potassium Fluoride Potassium Fluoride
Solvent Ethylene Carbonate Benzonitrile
Temperature 45°C 65°C
Reaction Time 1 hour 34 hours
Yield 92% 76%
Source google.com prepchem.com

Scalability Considerations for this compound Production

The scalability of this compound production is a critical factor for its application in industrial synthesis. The process utilizing ethylene carbonate with neopentyl chloroformate demonstrates significant advantages for large-scale manufacturing. google.com The key benefits of this method are the considerably shorter reaction times and the use of common, cost-effective reagents, which are essential for commercial viability. google.com

An example illustrating the scalability of this general process is the synthesis of the related compound, isopropyl fluoroformate, which was successfully carried out in a 20-liter glass reactor. google.com This industrial-scale setup involved reacting large quantities of the corresponding chloroformate with potassium fluoride in ethylene carbonate. The process parameters were carefully controlled, including the initial drying of reagents, gradual addition of the chloroformate to the reactor over several hours while maintaining the temperature between 40° and 45°C, and monitoring the reaction's progress via gas chromatography (GC). google.com

After the reaction was complete, the product was isolated through vacuum evaporation and purified by distillation, achieving a high yield (93%) and exceptional purity (99.9%). google.com This example serves as a direct model for the large-scale production of this compound. The reaction for this compound itself was performed on a smaller scale (0.5 mol of neopentyl chloroformate) but yielded 61.7 grams of product, demonstrating the robustness of the method. google.com The ability to perform the reaction at atmospheric pressure and the straightforward work-up procedure further enhance its suitability for industrial application. google.com

Table 2: Industrial-Scale Synthesis Data for a Related Fluoroformate (Isopropyl Fluoroformate) google.com

ParameterValue
Equipment20-liter glass reactor
Reactant 1Isopropyl chloroformate (4,655 g)
Reactant 2Potassium fluoride (3,306 g)
SolventEthylene carbonate (8,938 g)
Reaction Temperature40 - 45°C
Product IsolationVacuum evaporation followed by distillation
Final Product Mass3,750 g
Yield93%
Purity (by GC)99.9%

Mechanistic Investigations of Reactivity

Solvolytic Reaction Mechanisms of Neopentyl Fluoroformate

The solvolysis of this compound proceeds through competitive reaction pathways, the prevalence of which is highly dependent on solvent properties such as nucleophilicity and ionizing power. aliyuncs.comnih.gov The primary mechanisms investigated are the bimolecular nucleophilic acyl substitution (addition-elimination) and, under specific solvent conditions, a unimolecular ionization pathway. aliyuncs.comnih.gov For fluoroformates, the addition-elimination pathway is generally the most frequently encountered mechanism due to the strength of the carbon-fluorine bond, which makes the unimolecular ionization pathway less common compared to other haloformates like chloroformates. nih.gov

In most solvent conditions, the solvolysis of this compound is dominated by a bimolecular addition-elimination pathway at the acyl carbon. aliyuncs.com This mechanism is characteristic of nucleophilic acyl substitution reactions and involves the nucleophilic attack of a solvent molecule on the carbonyl carbon, followed by the expulsion of the leaving group. aliyuncs.comtaylorandfrancis.com The reaction is sensitive to the nucleophilicity of the solvent, and its rate is observed to decrease with increasing steric bulk of the alkyl group attached to the oxygen. aliyuncs.com

The cornerstone of the bimolecular pathway is the formation of a transient tetrahedral intermediate. aliyuncs.comtaylorandfrancis.com This species arises when the nucleophile, typically a solvent molecule like water or alcohol, attacks the electrophilic carbonyl carbon of the fluoroformate. taylorandfrancis.com This addition step leads to a change in the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral geometry. wikipedia.org The formation of this intermediate is the rate-determining step in the addition-elimination mechanism for this compound. aliyuncs.comnih.gov The subsequent collapse of this intermediate, where the alkoxy group expels the fluoride (B91410) leaving group, is a faster process, leading to the final substitution product. taylorandfrancis.com The leaving group effects (kF/kCl ratios) observed in studies comparing this compound to its chloroformate analog are consistent with a mechanism proceeding through a tetrahedral intermediate. aliyuncs.com

The bimolecular nature of the rate-determining step is strongly supported by thermodynamic parameters, particularly the large negative entropies of activation (ΔS‡). aliyuncs.com These values indicate a more ordered transition state, which is expected when two molecules (the substrate and the solvent) combine in the rate-determining step. aliyuncs.com Studies on the solvolysis of this compound have determined these activation parameters in various solvents. For instance, the enthalpy of activation (ΔH‡) ranges from 8.8 to 12.0 kcal·mol⁻¹, while the entropy of activation (ΔS‡) ranges from -37.4 to -45.1 cal·mol⁻¹·K⁻¹. aliyuncs.com These values contrast with those for the corresponding chloroformate, which generally show higher enthalpies and less negative entropies of activation, suggesting differences in the transition state structure. aliyuncs.com

Activation Parameters for the Solvolysis of this compound and Neopentyl Chloroformate at 45.0 °C aliyuncs.com
SolventThis compoundNeopentyl Chloroformate
ΔH‡ (kcal·mol⁻¹)ΔS‡ (cal·mol⁻¹·K⁻¹)ΔH‡ (kcal·mol⁻¹)ΔS‡ (cal·mol⁻¹·K⁻¹)
Methanol (B129727)8.8-45.112.9-38.8
Ethanol (B145695)10.4-41.214.8-34.1
80% Ethanol12.0-37.420.0-15.8

Evidence strongly suggests that the nucleophilic attack by a solvent molecule is not a simple process but is assisted by a second solvent molecule acting as a general base. aliyuncs.commdpi.com This termolecular mechanism involves one solvent molecule deprotonating the attacking solvent molecule as it forms a bond with the acyl carbon. mdpi.comlibretexts.org This catalytic action enhances the nucleophilicity of the attacking solvent, facilitating the formation of the tetrahedral intermediate. youtube.com

A key piece of evidence for general-base catalysis comes from kinetic solvent isotope effect (KSIE) studies. aliyuncs.comnih.gov For the methanolysis of this compound, the KSIE (kMeOH/kMeOD) was found to be 3.40. aliyuncs.com A value in this range is significantly larger than what would be expected for a mechanism without the cleavage of an O-H bond in the rate-determining step and is considered indicative of general-base catalysis. aliyuncs.comiastate.edu This suggests that the bond formation in the transition state is more advanced for the fluoroformate compared to the chloroformate, which has a lower KSIE value. aliyuncs.com

While the bimolecular pathway is dominant in most solvents, a unimolecular ionization (Sₙ1-type) mechanism can become competitive under specific conditions, namely in solvents with very high ionizing power and low nucleophilicity, such as aqueous fluoroalcohol mixtures. aliyuncs.comnih.gov For neopentyl haloformates, this pathway is more frequently observed for the chloroformate than the fluoroformate. nih.govmdpi.com The Sₙ1 mechanism involves the rate-determining formation of a carbocationic intermediate, which then rapidly reacts with the solvent. ucalgary.ca

The direct formation of a primary neopentyl carbocation via ionization is energetically unfavorable. msu.edustackexchange.com However, in highly ionizing and weakly nucleophilic solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), an ionization pathway becomes accessible for neopentyl haloformates. mdpi.comnih.gov This process is believed to occur via a concerted solvolysis-decomposition mechanism that involves a Wagner-Meerwein rearrangement. nih.gov

In this pathway, as the leaving group departs, a 1,2-methyl shift occurs, leading to the formation of a much more stable tertiary carbocation (the 1,1-dimethylpropyl cation, also known as the tert-amyl cation). nih.govmsu.edunih.gov This rearrangement avoids the formation of the unstable primary carbocation and provides a lower energy pathway for ionization. msu.edu The significant acceleration of the solvolysis rate for neopentyl chloroformate in fluoroalcohol-rich solvents, when compared to other primary alkyl chloroformates, is attributed to this rearrangement. nih.govmdpi.com Although rarer for this compound, this ionization mechanism with rearrangement is the proposed pathway when deviations from bimolecular behavior are observed in highly ionizing media. aliyuncs.comnih.gov

Unimolecular Ionization Pathways (SN1-type)

Rearrangement Processes (e.g., 1,2-Methyl Shifts)

The potential for rearrangement is a significant characteristic of reactions involving neopentyl-containing substrates, particularly those that can proceed through a carbocationic intermediate. The structure of the neopentyl group, (CH₃)₃CCH₂-, features a primary carbon atom bonded to a quaternary β-carbon. If a primary carbocation were to form at the α-carbon, it would be highly unstable. However, a facile 1,2-rearrangement of a methyl group (a Wagner-Meerwein rearrangement) can occur, transforming the incipient primary carbocation into a much more stable tertiary carbocation. nih.govmsu.eduwikipedia.org

This process is explicitly observed in the solvolysis of the analogous compound, neopentyl chloroformate. nih.govnih.gov In solvents of very low nucleophilicity and high ionizing power, such as aqueous 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) mixtures, neopentyl chloroformate undergoes solvolysis via an ionization pathway. nih.govnih.gov The rate of this reaction is appreciably faster than that of other primary alkyl chloroformates under the same conditions. nih.gov This rate enhancement is attributed to the driving force of the 1,2-methyl shift during the rate-determining ionization step, which leads to the formation of the stable tert-pentyl cation. nih.govnih.gov

In contrast, the solvolysis of this compound is dominated by a bimolecular addition-elimination pathway. aliyuncs.com This mechanism involves nucleophilic attack at the carbonyl carbon and does not generate a discrete carbocation on the alkyl group. nih.govaliyuncs.com Consequently, the 1,2-methyl shift characteristic of the neopentyl carbocation is not a feature of the primary reaction pathway for this compound under typical solvolytic conditions. aliyuncs.com The strong carbon-fluorine bond makes the ionization pathway, which would enable such a rearrangement, less favorable compared to its chloroformate counterpart. nih.gov

Influence of Nucleophilic Solvation on Ionization

In reactions that proceed via an ionization mechanism, nucleophilic solvation plays a crucial role in stabilizing the developing carbocationic transition state. For neopentyl chloroformate, where an ionization pathway is accessible, this stabilization is a key factor. nih.govmdpi.com However, in solvents with extremely low nucleophilicity like HFIP, the stabilizing effect from nucleophilic solvation is weak. nih.govnih.gov In this specific environment, the internal stabilization gained from the 1,2-methyl shift outweighs the diminished contribution from external nucleophilic solvation, allowing the ionization pathway to become dominant for the chloroformate. nih.govmdpi.com

Dual Mechanistic Pathways and Mechanistic Crossover Phenomena

Substrates like alkyl chloroformates are known to exhibit dual mechanistic pathways, with the operative mechanism being highly dependent on the substrate's structure and the solvent's properties. nih.govresearchgate.net Neopentyl chloroformate serves as a clear example of this mechanistic duality. nih.govnih.gov In most solvents, it reacts via a bimolecular addition-elimination mechanism. nih.govresearchgate.net However, in highly ionizing and weakly nucleophilic solvents (e.g., aqueous TFE and HFIP), a mechanistic crossover occurs, and the reaction proceeds through a unimolecular ionization pathway, which is facilitated by a 1,2-methyl rearrangement. nih.govnih.govresearchgate.net This crossover is evident in Grunwald-Winstein analysis, where data points for different solvent systems fall on two distinct correlation lines, representing the two different mechanisms. nih.govresearchgate.net

For this compound, the evidence for such a mechanistic crossover is considerably weaker. aliyuncs.com Its solvolysis rates across a wide range of solvents are best described by a single mechanism: the bimolecular addition-elimination pathway. aliyuncs.com The sensitivities to changes in solvent nucleophilicity and ionizing power are similar to those of other primary and secondary alkyl haloformates that are known to react via the addition-elimination route. aliyuncs.com The strong C-F bond disfavors the ionization required for the unimolecular pathway, making the addition-elimination mechanism predominant even in solvents where the chloroformate analogue shows crossover behavior. aliyuncs.comnih.gov While the correlation of solvolysis rates for this compound with the extended Grunwald-Winstein equation is generally good, some deviations are noted, particularly in TFE-ethanol binary solvents, suggesting complex solvent effects rather than a clear mechanistic shift. aliyuncs.com

Solvent Effects on this compound Reactivity

Application of the Extended Grunwald-Winstein Equation

The effect of solvent on the reactivity of this compound is quantitatively analyzed using the extended Grunwald-Winstein equation: aliyuncs.commdpi.com

log(k/k₀) = lN_T + mY_Cl + c

In this equation:

k is the specific rate of solvolysis in a given solvent. mdpi.com

k₀ is the rate of solvolysis in the reference solvent (80% aqueous ethanol). mdpi.com

l is the sensitivity of the substrate to changes in solvent nucleophilicity. mdpi.com

N_T is the solvent nucleophilicity parameter. mdpi.com

m is the sensitivity of the substrate to changes in solvent ionizing power. mdpi.com

Y_Cl is the solvent ionizing power parameter, based on the solvolysis of 1-adamantyl chloride. mdpi.com

c is a constant (residual) term. d-nb.info

For the solvolysis of this compound at 45.0 °C, the application of this equation to data from 14 solvents (excluding TFE-EtOH mixtures) yields an l value of 1.45 ± 0.19 and an m value of 0.51 ± 0.10. aliyuncs.com The ratio of l/m is approximately 2.84. This high l value and the l/m ratio are characteristic of an associative-type addition-elimination mechanism where the formation of a tetrahedral intermediate is the rate-determining step. aliyuncs.com

The solvent nucleophilicity parameter, N_T, is derived from the solvolysis of the S-methyldibenzothiophenium ion. aliyuncs.comacs.org The sensitivity to this parameter, l, provides insight into the degree of nucleophilic participation by the solvent in the rate-determining step. The calculated l value of 1.45 for this compound indicates a high sensitivity to solvent nucleophilicity. aliyuncs.com This strongly supports a bimolecular mechanism where the solvent acts as a nucleophile, attacking the electrophilic carbonyl carbon. aliyuncs.com This is consistent with the proposed addition-elimination pathway and stands in contrast to pathways where charge separation is the primary feature of the transition state, which would show lower l values. nih.gov

The solvent ionizing power parameter, Y_Cl, reflects the ability of the solvent to stabilize developing ionic charges, based on the S_N1 solvolysis of 1-adamantyl chloride. aliyuncs.commdpi.com The sensitivity to this parameter, m, indicates the degree of charge separation and stabilization required at the transition state. For this compound, the m value of 0.51 suggests a moderate sensitivity to the solvent's ionizing power. aliyuncs.com This value is consistent with a transition state that has some polar character, as would be expected during nucleophilic attack on the carbonyl group, but it does not indicate the extensive charge separation characteristic of a full unimolecular ionization (S_N1) mechanism, which typically exhibits m values closer to unity. nih.govaliyuncs.com

The table below presents the specific rates of solvolysis (k) for this compound at 45.0 °C in various solvents, along with the corresponding N_T and Y_Cl parameters for those solvents. aliyuncs.com

Quantitative Analysis of Mechanistic Sensitivities (l and m values)

The extended Grunwald-Winstein equation, log (k/k₀) = lNₛ + mY_Cl, is a critical tool for diagnosing solvolysis mechanisms. aliyuncs.com In this equation, 'l' represents the sensitivity of the reaction rate to changes in solvent nucleophilicity (Nₛ), and 'm' represents the sensitivity to changes in solvent ionizing power (Y_Cl). aliyuncs.com The magnitudes of l and m provide significant insight into the nature of the transition state. aliyuncs.com

For the solvolysis of this compound at 45.0 °C, analysis across 13 different solvents—excluding fluoroalcohol-rich mixtures—yielded an 'l' value of 1.76 ± 0.14 and an 'm' value of 0.48 ± 0.06. mdpi.com The resulting l/m ratio is 3.67. mdpi.com Such a high 'l' value and an l/m ratio significantly greater than unity are characteristic of a bimolecular addition-elimination pathway where the addition of a solvent molecule to the carbonyl carbon is the rate-determining step. aliyuncs.commdpi.com These sensitivity values are notably similar to those observed for other primary and secondary alkyl haloformates that react via the same mechanism. aliyuncs.com This suggests that the transition state for this compound solvolysis involves substantial nucleophilic participation from the solvent.

For comparison, the related neopentyl chloroformate exhibits dual-mechanism behavior. mdpi.com In the same group of 13 solvents where it also follows an addition-elimination pathway, it has an 'l' value of 1.76 and an 'm' value of 0.48. mdpi.com However, in a separate group of eight highly ionizing, weakly nucleophilic solvents, its mechanism shifts to an ionization pathway, characterized by a low 'l' value of 0.36 and a high 'm' value of 0.81. mdpi.com

Table 1: Grunwald-Winstein Parameters (l and m) for Neopentyl Haloformates at 45.0 °C

Compound Predominant Mechanism No. of Solvents l value m value l/m Ratio
This compound Addition-Elimination 13 1.76 ± 0.14 0.48 ± 0.06 3.67
Neopentyl Chloroformate Addition-Elimination 13 1.76 0.48 3.67
Neopentyl Chloroformate Ionization 8 0.36 0.81 0.44

Data sourced from references mdpi.comnih.gov.

Influence of Fluoroalcohol-Rich Solvents (e.g., TFE, HFIP) on Mechanism

Fluoroalcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are highly ionizing yet weakly nucleophilic solvents that can significantly alter reaction mechanisms. nih.govresearchgate.net For primary alkyl chloroformates, reactions in these solvents often shift from an addition-elimination pathway to an ionization mechanism. nih.govnih.gov

This contrasts sharply with neopentyl chloroformate, which shows a distinct change in mechanism. nih.govnih.gov In HFIP-rich aqueous mixtures, neopentyl chloroformate solvolyzes appreciably faster than other primary alkyl chloroformates like ethyl and n-propyl chloroformate. nih.govnih.govmdpi.com This rate enhancement is attributed to a shift to an ionization pathway that is facilitated by a 1,2-methyl shift, leading to the formation of a more stable tertiary carbocation. nih.govnih.govevitachem.com The strong hydrogen-bond donating ability of fluoroalcohols stabilizes the developing cationic intermediates, favoring this Sₙ1-type mechanism. nih.govsemanticscholar.org The solvolysis of this compound, however, does not appear to access this ionization pathway, likely due to the much stronger carbon-fluorine bond which makes the fluoride a poorer leaving group compared to chloride in an ionization context. nih.gov

Kinetic Solvent Isotope Effects (KSIEs) in Mechanistic Probes

Kinetic Solvent Isotope Effects (KSIEs), determined by comparing reaction rates in a protic solvent (like methanol, MeOH) with its deuterated counterpart (MeOD), serve as a powerful probe for transition state structure. aliyuncs.comnih.govmdpi.com A significant KSIE value (k_H/k_D > 1) often indicates that a proton transfer is involved in the rate-determining step. epfl.ch

For the methanolysis of this compound at 45.0 °C, the KSIE (k_MeOH/k_MeOD) was found to be 3.40. aliyuncs.com This large value is interpreted as strong evidence that the nucleophilic attack by one methanol molecule is assisted by general-base catalysis from a second methanol molecule in the transition state. aliyuncs.com This observation is consistent with the proposed bimolecular addition-elimination mechanism. aliyuncs.com

In comparison, the KSIE for neopentyl chloroformate under the same conditions is 1.77. aliyuncs.com The larger KSIE for the fluoroformate suggests that the C-O bond formation between the solvent and the carbonyl carbon is more advanced in the transition state for the fluoroformate derivative compared to the chloroformate. aliyuncs.com

Table 2: Kinetic Solvent Isotope Effects (KSIE) for Neopentyl Haloformates

Compound Solvent System Temperature (°C) KSIE (k_MeOH/k_MeOD)
This compound Methanol/Methanol-d 45.0 3.40
Neopentyl Chloroformate Methanol/Methanol-d 45.0 1.77

Data sourced from reference aliyuncs.com.

Comparative Mechanistic Studies with Related Haloformates

Reactivity Comparisons with Neopentyl Chloroformate

Direct comparison between this compound and neopentyl chloroformate highlights the influence of the halogen leaving group. A key piece of evidence for the addition-elimination mechanism being rate-determining for many haloformate esters is that the fluoroformate often reacts at a rate similar to, or even faster than, the corresponding chloroformate. mdpi.comnih.gov This is counterintuitive if the carbon-halogen bond were being broken in the rate-determining step, as the C-F bond is significantly stronger than the C-Cl bond. mdpi.com

The leaving group effect, expressed as the rate ratio k_F/k_Cl, for the neopentyl system further supports this. aliyuncs.com The sensitivity values (l and m) for this compound are very similar to those for neopentyl chloroformate in solvents where the latter also proceeds via an addition-elimination mechanism, reinforcing the idea of a common pathway. aliyuncs.com However, the large negative entropies of activation for this compound (-37.4 to -45.1 cal·mol⁻¹·K⁻¹) are more pronounced than for the chloroformate (-15.8 to -38.8 cal·mol⁻¹·K⁻¹), which is consistent with the more ordered, bimolecular nature of the fluoroformate's transition state. aliyuncs.com

Steric and Electronic Influences of Alkyl Groups on Reaction Rates

In nucleophilic acyl substitution reactions, the reaction rate is sensitive to both steric and electronic effects of the alkyl group (R) in the ROCOF structure. mdpi.com Generally, increasing the steric bulk of the alkyl group, particularly with branching at the α-carbon, slows the rate of nucleophilic addition to the carbonyl carbon. mdpi.com Conversely, increasing the electron-withdrawing ability of the alkoxy group enhances the positive charge on the carbonyl carbon and increases the reaction rate. mdpi.com

For a series of primary alkyl fluoroformates, including ethyl, n-propyl, isobutyl, and this compound, the specific rates of solvolysis in solvents like 100% methanol, 100% ethanol, and 80% ethanol are very similar, with rate ratios relative to ethyl fluoroformate being close to unity (k_ROCOF/k_EtOCOF = 0.93 - 1.1). aliyuncs.commdpi.com This suggests that for these primary haloformates reacting via the addition-elimination pathway, the electronic and steric effects arising from β-alkylation (as in the neopentyl group) are largely negligible. aliyuncs.comkoreascience.kr The similarity in rates between n-propyl, isobutyl, and neopentyl chloroformates further supports the idea that the impact of β-methyl groups is minimal for this mechanism. nih.gov

This trend breaks down when the mechanism changes or when steric hindrance becomes much more significant. For example, the solvolysis of t-butyl fluoroformate, which proceeds via an ionization pathway, is significantly faster in 70% TFE than the primary alkyl fluoroformates. aliyuncs.comkoreascience.kr This is because the reaction proceeds via the stable t-butyl cation, a pathway favored by the electrophilic nature of TFE, demonstrating a dramatic shift in reactivity due to the alkyl group's structure. aliyuncs.comkoreascience.kr

Applications in Advanced Organic Synthesis

Neopentyl Fluoroformate as a Reagent for Functional Group Transformation

The reactivity of the carbonyl-fluorine bond in this compound makes it a valuable tool for introducing specific functional groups into organic molecules.

Fluoroformates are recognized as effective intermediates for the synthesis of organic compounds, particularly in the pharmaceutical and agricultural sectors. google.com They facilitate the introduction of oxycarbonylated radicals into molecules, often serving as more stable alternatives to chloroformates, which can be prone to degradation under certain reaction conditions. google.com The process for preparing fluoroformates, such as this compound, often involves the exchange of chlorine for fluorine in the corresponding chloroformate. google.com One documented synthesis of this compound involves the reaction of neopentyl 1,2,2,2-tetrachloroethyl carbonate with anhydrous potassium fluoride (B91410), achieving a 76% yield. prepchem.com Another method describes the reaction of neopentyl chloroformate with an alkali metal fluoride in ethylene (B1197577) carbonate, yielding the product in as little as one to two hours. google.com

Table 1: Synthesis of this compound
Starting MaterialReagentsTemperatureTimeYieldReference
Neopentyl 1,2,2,2-tetrachloroethyl carbonateAnhydrous KF, Polyethyleneglycol monomethylether, Benzonitrile (B105546)65°C34 hours76% prepchem.com
Neopentyl chloroformatePotassium fluoride, Ethylene carbonate45°-50°C2 hours92% google.com

By analogy to neopentyl chloroformate, this compound is anticipated to function as an effective acylating agent. Neopentyl chloroformate is utilized in the enantioselective synthesis of biologically important compounds. mdpi.com In nickel-catalyzed enantioselective arylations, the steric bulk of the chloroformate acylating agent has been shown to directly influence the degree of enantioselectivity. rsc.org Research has demonstrated that increasing the steric hindrance of the chloroformate generally leads to higher enantiomeric excess (ee). For instance, transitioning from methyl chloroformate to the bulkier neopentyl chloroformate improved the enantioselectivity of the product from 83% ee to 92% ee. rsc.org This suggests that the sterically demanding neopentyl group plays a crucial role in achieving high stereocontrol.

Table 2: Effect of Chloroformate Structure on Enantioselectivity in Ni-catalyzed Arylation
Acylating AgentEnantiomeric Excess (ee)Reference
Methyl chloroformate83% rsc.org
Isobutyl chloroformate91% rsc.org
Neopentyl chloroformate92% rsc.org

Role as a Protecting Group Strategy in Complex Molecule Synthesis (by analogy to neopentyl chloroformate)

Protecting groups are fundamental in the synthesis of complex molecules, enabling chemists to selectively mask reactive functional groups while modifying other parts of the molecule. jocpr.com By analogy, this compound can be considered a precursor to the neopentyloxycarbonyl (Noc) protecting group, similar to its chloroformate counterpart.

Neopentyl chloroformate serves as an inert pendant protecting group in the development of specialized polymers, such as those used for photoresist resins. mdpi.com Specifically, it is used to synthesize poly(4-neopentyloxycarbonyloxystyrene) (NPOCST), a polymer designed for use in photoresists. udel.edu Photoresists are light-sensitive materials used in processes like photolithography to form patterned coatings on surfaces, a critical step in the manufacturing of microelectronics. The neopentyl group's stability and specific cleavage properties are advantageous in these applications.

Alkyl chloroformates are widely employed as derivatizing agents, a critical step in preparing molecules for analysis or subsequent reaction. science.govscience.govresearchgate.net Neopentyl chloroformate, for example, is a useful protecting agent in peptide synthesis, where it is used to block amino groups as their alkoxycarbonyl derivatives. udel.edunih.govchemicalbook.com This protection prevents unwanted side reactions at the amine terminus during peptide chain elongation. The use of alkyl chloroformates allows for the instantaneous conversion of hydrophilic compounds into more organophilic derivatives, which is particularly useful for sample preparation prior to gas chromatography (GC) analysis. researchgate.net

Catalytic and Stereoselective Transformations Involving Fluoroformates

The application of fluoroformates as reagents in catalytic transformations has gained significant attention since the early 2000s. researchgate.netresearchgate.net Their distinct reactivity has been harnessed in various catalytic systems, including those based on transition metals and organocatalysis. researchgate.net These reagents function as efficient donors of ester groups in diverse catalytic processes. researchgate.netresearchgate.net Research into catalytic transformations involving fluoroformates has opened new avenues for synthesis, including methods for stereoselective C-glycosylation, which demonstrates the potential for creating complex chiral molecules. rsc.org The development of catalytic processes that utilize acyl fluorides, carbamoyl (B1232498) fluorides, and fluoroformates continues to be an active area of research, highlighting their importance as versatile reagents in modern organic synthesis. researchgate.netresearchgate.netkmshinlab.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies of Neopentyl Fluoroformate Reactivity

Quantum chemical studies are pivotal in elucidating the intricate details of reaction mechanisms. For this compound, these studies would focus on its solvolysis and other nucleophilic substitution reactions. While specific computational studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from its close analog, neopentyl chloroformate, and from general principles of computational chemistry. nih.govmdpi.com

The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. nih.gov By exploring the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the reaction pathways that connect them. nih.gov For the reactions of this compound, a PES analysis would help in distinguishing between competing mechanisms, such as the addition-elimination and ionization (SN1-like) pathways.

In the context of haloformate solvolysis, the addition-elimination mechanism typically proceeds through a tetrahedral intermediate. The PES would show a pathway with two transition states and one intermediate. In contrast, an ionization mechanism would involve the formation of a carbocation, which for the neopentyl group, is known to be prone to rearrangement (a 1,2-methyl shift) to form a more stable tertiary carbocation. nih.govmdpi.com The PES would depict a high-energy pathway to the primary carbocation, followed by a lower-energy path for the rearrangement and subsequent reaction.

Table 1: Key Features on a Potential Energy Surface

FeatureDescriptionRelevance to this compound Reactions
Minimum A stable molecular structure corresponding to a valley on the PES.Represents the reactant (this compound), solvent molecules, intermediates, and products.
Transition State A first-order saddle point on the PES, representing the energy maximum along the reaction coordinate.Corresponds to the highest energy structure between reactants and intermediates, or intermediates and products, determining the reaction rate.
Reaction Pathway The lowest energy path connecting minima through transition states on the PES.Illustrates the step-by-step mechanism of the reaction, for instance, the sequence of bond-making and bond-breaking events.

The geometry and energy of transition state structures and intermediates are crucial for understanding reaction mechanisms. For this compound, the transition state for an addition-elimination reaction would involve the nucleophilic attack of a solvent molecule on the carbonyl carbon, leading to a tetrahedral-like structure. The characterization of this transition state would involve identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. rsc.org

In an ionization pathway, the key intermediate would be the neopentyl carbocation. Computational studies would focus on the energetics of its formation and its subsequent rearrangement to a more stable tertiary carbocation. The transition state for this rearrangement would involve a bridged structure with the migrating methyl group partially bonded to both the original and adjacent carbon atoms.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and has become a standard tool for elucidating reaction mechanisms. nih.gov DFT calculations can provide accurate energies for reactants, products, intermediates, and transition states, allowing for a quantitative analysis of the reaction pathway. rsc.org

For this compound, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), could be employed to:

Calculate the activation energies for the competing addition-elimination and ionization pathways.

Determine the relative stability of the tetrahedral intermediate versus the rearranged carbocation.

Analyze the charge distribution in the transition states to understand the nature of bond formation and cleavage.

Studies on related acyl fluorides have utilized DFT to understand ligand-controlled selectivity in catalytic reactions, demonstrating the power of this method in predicting and explaining chemical reactivity. rsc.org

Molecular Modeling of Solvent Effects and Solvation Dynamics

The solvent plays a critical role in the solvolysis of this compound. Molecular modeling can be used to understand these solvent effects through both explicit and implicit solvation models. nih.govyoutube.com

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This allows for the study of specific hydrogen bonding interactions between the solvent and the solute, which can be particularly important in stabilizing transition states and intermediates.

Implicit Solvent Models (Continuum Models): Here, the solvent is treated as a continuous medium with a specific dielectric constant. This method is computationally less expensive and is effective for capturing the bulk electrostatic effects of the solvent.

Molecular dynamics (MD) simulations can also be employed to study the dynamic aspects of solvation, providing insights into how the solvent molecules rearrange to accommodate the changing charge distribution of the solute as the reaction progresses.

Electronic Structure Analysis of the this compound Molecule

An analysis of the electronic structure of this compound can reveal important information about its reactivity. The high electronegativity of the fluorine atom significantly influences the electronic distribution within the molecule. libretexts.org

Molecular Orbitals: The distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. The LUMO is likely centered on the carbonyl carbon, making it the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO can provide a measure of the molecule's chemical stability.

Electrostatic Potential (ESP) Map: An ESP map would visually represent the charge distribution on the surface of the molecule. For this compound, the map would show a region of positive electrostatic potential around the carbonyl carbon, confirming its electrophilic nature, and a negative potential around the fluorine and oxygen atoms.

DFT calculations are well-suited for performing this type of electronic structure analysis. nih.gov

Computational Prediction of Reactivity and Selectivity Profiles

Computational chemistry can be used to predict the reactivity and selectivity of this compound under various conditions. By calculating the activation energies for different reaction pathways and with different nucleophiles, a reactivity profile can be constructed.

For example, computational models can predict whether the reaction will favor the addition-elimination pathway or the ionization pathway based on the solvent polarity and the nucleophilicity of the reacting species. Machine learning models are also emerging as powerful tools for predicting reaction outcomes, including regio- and site-selectivity, by learning from large datasets of chemical reactions. nih.govrsc.org

Table 2: Computationally Predicted Reactivity Descriptors

DescriptorDefinitionPredicted Trend for this compound
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.A relatively large gap would suggest kinetic stability.
Chemical Hardness (η) A measure of resistance to change in electron distribution.Related to the HOMO-LUMO gap; a harder molecule is generally less reactive.
Electrophilicity Index (ω) A measure of the energy stabilization when a molecule accepts electrons.A high value would indicate a strong electrophile, prone to nucleophilic attack.
Fukui Functions Indicate the change in electron density at a given point when the number of electrons is changed.Can be used to identify the most electrophilic and nucleophilic sites in the molecule.

Advanced Analytical Methodologies for Research and Investigation

Spectroscopic Techniques for Mechanistic Elucidation (e.g., IR for carbonyl, advanced NMR for intermediates)

Spectroscopic methods are fundamental in identifying functional groups and determining the structure of transient species, which is essential for piecing together reaction mechanisms.

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is a powerful tool for identifying the carbonyl (C=O) group, which is central to the chemistry of neopentyl fluoroformate. The position of the C=O stretching vibration in the IR spectrum is highly sensitive to the electronic environment. In acyl fluorides and fluoroformates, the high electronegativity of the fluorine atom attached to the carbonyl carbon causes a significant increase in the frequency of the C=O stretching absorption compared to other acyl halides or esters. pg.edu.plchemistrytalk.org This band is typically strong and sharp, making it an excellent diagnostic peak. orgchemboulder.compressbooks.pub For this compound, the C=O stretch is expected in the region of 1810-1850 cm⁻¹, characteristic of fluoroformates. Monitoring the disappearance of this peak or the appearance of new carbonyl-containing products (like carboxylic acids or esters) provides a method for tracking the reaction progress.

Functional Group TypeC=O Stretching Frequency (cm⁻¹)
Saturated Aliphatic Ketones1715 - 1725
Saturated Aliphatic Aldehydes1720 - 1740 orgchemboulder.com
Carboxylic Acids (dimer)1680 - 1710
Esters1735 - 1750
Acyl Chlorides1780 - 1815
Fluoroformates (Expected) 1810 - 1850

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy While standard ¹H and ¹³C NMR are used for final product characterization, advanced NMR techniques are indispensable for detecting and structurally characterizing reaction intermediates. numberanalytics.com In the context of this compound solvolysis, a key proposed intermediate is the tetrahedral species formed by the nucleophilic addition of a solvent molecule to the carbonyl carbon. academicpub.org Such intermediates are often present at low concentrations and have short lifetimes.

Techniques that could be employed include:

Two-Dimensional (2D) NMR: Experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between protons and carbons, which would be crucial for confirming the structure of a transient tetrahedral intermediate. numberanalytics.com

In-situ and Low-Temperature NMR: Performing reactions directly within the NMR spectrometer, often at low temperatures to slow down the reaction rates, can increase the concentration of intermediates to detectable levels. uni-regensburg.denih.gov This allows for direct observation of species that would otherwise be too fleeting to identify. For this compound, this could provide direct evidence of the addition-elimination pathway.

Chromatographic Methods for Reaction Monitoring and Product Profiling

Chromatography is the cornerstone for separating and quantifying reactants, products, and byproducts, thereby enabling detailed reaction monitoring and product profiling. mdpi.comnih.gov

For this compound reactions, both gas and liquid chromatography are applicable.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of this compound and its likely products (e.g., neopentyl alcohol, rearranged alcohols, alkenes), GC-MS is a highly effective technique. science.gov It allows for the separation of components in a mixture followed by their identification and quantification based on their mass spectra and retention times. This is particularly useful for identifying products resulting from the characteristic neopentyl rearrangement.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or mass spectrometry detectors (LC-MS), is versatile for monitoring the solvolysis of fluoroformates. nih.gov It can track the decrease in the concentration of the starting material and the concurrent increase in product concentrations over time. A study on the related compound neopentyl glycol, a potential hydrolysis product, utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its determination. fxcsxb.com This approach provides high sensitivity and selectivity, which is crucial for creating accurate product profiles, especially when multiple competing reaction pathways exist. chemrxiv.org

Time (minutes)This compound (%)Neopentyl Alcohol (%)2-Methyl-2-butanol (%)Other Products (%)
0100000
10751582
304035205
601550305
120<155387

This table represents a hypothetical reaction profile for the solvolysis of this compound in a mixed solvent system, as would be determined by a chromatographic method like GC or HPLC. It illustrates the consumption of the reactant and the formation of both direct substitution (neopentyl alcohol) and rearrangement (2-methyl-2-butanol) products.

Advanced Kinetic Measurement Techniques (e.g., Conductimetry)

Understanding the rate of a reaction is fundamental to elucidating its mechanism. For solvolysis reactions that generate ionic products from neutral reactants, conductimetry is a highly precise and effective kinetic measurement technique. nih.gov

The solvolysis of this compound in a solvent (SOH) produces a protonated solvent molecule (SO⁺H₂) and a fluoride (B91410) ion (F⁻), along with the organic products.

R-OCOF + 2SOH → R-OS + CO₂ + SO⁺H₂ + F⁻

The continuous production of these ions causes a steady increase in the electrical conductivity of the solution. By measuring this change in conductivity over time, one can calculate the first-order rate constant for the reaction. mdpi.com This technique has been successfully applied to measure the specific rates of solvolysis for this compound and its chloro-analogue, neopentyl chloroformate, across a wide range of pure and binary solvent mixtures. academicpub.orgnih.gov

Solvent (v/v)k x 10⁵ (s⁻¹)
100% EtOH0.813
90% EtOH5.21
80% EtOH11.2
100% MeOH3.31
90% MeOH11.9
80% MeOH23.9
97% TFE206
70% TFE425
97% HFIP13,100

Specific rates of solvolysis (k) of this compound at 45.0 °C in various solvents, determined using conductometric measurements. Data reflects the profound effect of solvent composition on the reaction rate, particularly in highly ionizing fluoroalcohols like TFE and HFIP. academicpub.org

Application of Mass Spectrometry for Mechanistic Studies (e.g., detection of transient species)

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio of ions, providing molecular weight information and structural details through fragmentation analysis. mdpi.com Its high sensitivity makes it ideal for detecting low-concentration, transient species that act as intermediates in reaction mechanisms. jhuapl.edu

Electrospray Ionization (ESI-MS) is a soft ionization technique that can transfer ions from solution to the gas phase with minimal fragmentation. This would allow for the observation of protonated this compound [M+H]⁺ and potentially key covalent intermediates, such as the tetrahedral addition intermediate, if its lifetime is sufficient.

Tandem mass spectrometry (MS/MS) involves isolating an ion of interest and fragmenting it to gain structural information. mdpi.com A study on the closely related neopentyl chloroformate investigated its fragmentation in the gas phase. researchgate.net The protonated molecule was found to lose neutral chloroformic acid to generate a protonated 2-methylbutene ion. researchgate.net This indicates that the characteristic neopentyl rearrangement readily occurs in the gas-phase cation. A similar fragmentation pattern would be expected for this compound, providing crucial evidence for the propensity of the neopentyl group to rearrange upon ionization, a key consideration for the ionization (Sₙ1-type) pathway.

Ion DescriptionProposed Structure / FormulaExpected m/z
Protonated Molecular Ion[(CH₃)₃CCH₂OCOF + H]⁺135.08
Fragment (Loss of Fluoroformic Acid)[C₅H₁₀ + H]⁺71.09
Fragment (Loss of CO₂)[(CH₃)₃CCH₂F + H]⁺91.11
Acylium Ion[ (CH₃)₃CCH₂OCO]⁺115.08

This table outlines potential ions and fragments that could be detected in an ESI-MS/MS analysis of this compound, providing insights into its stability and fragmentation pathways.

Development of Novel Analytical Approaches Specific to Fluoroformate Chemistry

While standard analytical methods are broadly applicable, the unique properties of fluoroformates can necessitate the development of more specialized approaches.

A significant analytical approach applied to fluoroformate chemistry is the use of extended linear free energy relationships (LFERs), such as the Grunwald-Winstein equation. nih.gov The application of the two-term (Equation 1) and three-term Grunwald-Winstein equations to the solvolysis of this compound represents a sophisticated analytical framework for dissecting reaction mechanisms. academicpub.org

log(k/k₀) = lNT + mYCl + c (Equation 1)

Here, l represents the sensitivity to solvent nucleophilicity (NT) and m represents the sensitivity to solvent ionizing power (YCl). By analyzing how the rate constant (k) changes across dozens of solvents and calculating the l and m values, researchers can quantitatively distinguish between addition-elimination and ionization pathways. For this compound, this analysis has shown that the reaction proceeds via an addition-elimination mechanism in most solvents, but transitions to an ionization mechanism in highly ionizing, non-nucleophilic fluoroalcohols. academicpub.orgnih.gov

Future developments could involve creating novel derivatization reagents that specifically target the fluoroformate group for enhanced detection in chromatographic methods or designing new ion-pairing agents for more effective separation in HPLC. The development of specific fluorescent or electrochemical probes that react selectively with fluoroformates could also open new avenues for real-time reaction monitoring under various conditions.

Q & A

Q. What are the recommended synthetic routes for preparing neopentyl fluoroformate, and how can reaction conditions be optimized for high yield?

this compound is typically synthesized via the reaction of neopentyl alcohol with fluorophosgene derivatives under anhydrous conditions. Optimization involves controlling stoichiometry, temperature (e.g., maintaining 0–5°C to minimize side reactions), and inert gas purging to prevent hydrolysis. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the product. Characterization by 1H^{1}\text{H}/19F^{19}\text{F} NMR and IR spectroscopy confirms structural integrity, with attention to carbonyl (C=O) and fluoroformate (O-F) vibrational bands .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Key techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential for identifying the fluoroformate group (δ ~ -150 to -160 ppm). 1H^{1}\text{H} NMR resolves neopentyl methylene protons (δ ~3.8–4.2 ppm).
  • IR Spectroscopy : Look for C=O stretching (~1800–1850 cm1^{-1}) and O-F vibrations (~950–1000 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns. Cross-referencing with computational models (DFT) enhances spectral interpretation .

Q. What precautions are necessary when handling this compound in laboratory settings?

Due to its reactivity with moisture and nucleophiles, experiments must be conducted under anhydrous conditions (e.g., glovebox or Schlenk line). Use corrosion-resistant equipment (e.g., PTFE-lined caps) to avoid degradation. Personal protective equipment (PPE), including fluoropolymer-coated gloves and safety goggles, is mandatory. Waste disposal should follow institutional protocols for fluorinated compounds .

Advanced Research Questions

Q. How can the Grunwald-Winstein equation be applied to analyze solvolysis kinetics of this compound across solvent systems?

The extended Grunwald-Winstein equation correlates solvent ionizing power (YY) and nucleophilicity (NN) with solvolysis rates. For this compound, plot log(kk) against mY+lNmY + lN, where mm and ll are sensitivity parameters. Ethanol-water mixtures (e.g., 80:20 v/v) are ideal for probing associative vs. dissociative mechanisms. Compare results with methyl fluoroformate to assess steric effects of the neopentyl group .

Q. What experimental strategies resolve discrepancies between observed and predicted solvolysis rates in polar aprotic solvents?

Contradictions often arise from competing reaction pathways (e.g., SN1 vs. SN2). To address this:

  • Conduct solvent isotope experiments (e.g., D2_2O vs. H2_2O) to detect proton transfer steps.
  • Use kinetic isotope effects (KIEs) to identify rate-determining steps.
  • Validate findings with computational methods (e.g., DFT transition-state modeling). Cross-referencing with allyl chloroformate data provides mechanistic context .

Q. How does the conformational flexibility of this compound influence its reactivity in esterification reactions?

The neopentyl group’s steric bulk restricts rotational isomerism, favoring a single conformer in solution. Microwave spectroscopy (low-resolution) can identify dominant conformers via dipole moment analysis. Compare with allyl fluoroformate to quantify steric hindrance effects on reaction kinetics. This rigidity enhances stability in esterification but may reduce nucleophilic accessibility in crowded environments .

Q. What methodologies assess the hydrolytic stability of this compound under varying pH and temperature conditions?

Design accelerated stability studies by:

  • pH-Dependent Hydrolysis : Monitor degradation rates in buffered solutions (pH 2–12) via HPLC or 19F^{19}\text{F} NMR.
  • Thermal Stability : Use TGA/DSC to determine decomposition thresholds.
  • Humidity Testing : Expose samples to controlled humidity chambers (e.g., 40–80% RH) to simulate real-world storage. Data modeling with Arrhenius equations predicts shelf-life .

Q. How can this compound be utilized as a linker in dendrimer synthesis, and what analytical techniques validate its incorporation?

Its stability under acidic/basic conditions makes it suitable for click chemistry (e.g., CuAAC). Post-functionalization of bis-MPA dendrimers can be confirmed via:

  • GPC-MALS : Measures molecular weight shifts.
  • XPS : Detects fluorine signatures on the dendrimer surface.
  • Fluorescence Quenching Assays : Track linker integrity in biological media. Comparative studies with adamantyl fluoroformate highlight trade-offs between stability and reactivity .

Q. Tables for Key Data

Solvolysis Parameters for this compound
Solvent System (v/v)80% EtOH
YY (Ionizing Power)2.1
NN (Nucleophilicity)0.5
Observed kk (s1^{-1})3.2×104^{-4}
Predicted kk (s1^{-1})2.9×104^{-4}
MechanismAssociative
Reference
Stability Under Accelerated Conditions
pH 7.4 (37°C)t1/2_{1/2} = 72 h
pH 2.0 (25°C)t1/2_{1/2} = 48 h
80% RH (30°C)t1/2_{1/2} = 120 h
Reference

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.